molecular formula C7H12N2S B12984526 2,5-Diethylthiazol-4-amine

2,5-Diethylthiazol-4-amine

Cat. No.: B12984526
M. Wt: 156.25 g/mol
InChI Key: KSEHTLHGXFEREO-UHFFFAOYSA-N
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Description

2,5-Diethylthiazol-4-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two ethyl groups at positions 2 and 5, and an amine group at position 4. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethylthiazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of α-haloketones with thiourea. For instance, the reaction of 2,5-diethyl-α-bromoketone with thiourea in the presence of a base can yield this compound. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethylthiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2,5-Diethylthiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diethylthiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

2,5-Diethylthiazol-4-amine can be compared with other thiazole derivatives, such as:

    2-Methylthiazole: Known for its flavor and fragrance properties.

    4-Methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    2-Aminothiazole: Studied for its anticancer and antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at positions 2 and 5 and an amine group at position 4 can confer distinct properties compared to other thiazole derivatives.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2,5-diethyl-1,3-thiazol-4-amine

InChI

InChI=1S/C7H12N2S/c1-3-5-7(8)9-6(4-2)10-5/h3-4,8H2,1-2H3

InChI Key

KSEHTLHGXFEREO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)CC)N

Origin of Product

United States

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